2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-1-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS2/c1-12-10-18(27-11-16(25)17-4-3-9-26-17)24-20(22-12)19(13(2)23-24)14-5-7-15(21)8-6-14/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLRZYQDAWUXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C3=CC=CS3)C)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure featuring a pyrazolo[1,5-a]pyrimidine core substituted with a thiophenyl group and a thioether linkage. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine moiety exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of glioblastoma cells through the inhibition of key signaling pathways such as AKT/PKB, which is crucial for cell survival and proliferation in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 4j | AKT2 | Low micromolar activity against glioma cells | |
| 2 | Various kinases | Inhibitory effects on cancer cell lines |
Kinase Inhibition
The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. For instance, it was shown to inhibit AKT2/PKBβ, which is often overexpressed in gliomas. This inhibition correlates with reduced tumor growth and improved survival rates in preclinical models .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : By targeting kinases such as AKT2, the compound disrupts critical signaling pathways that promote cancer cell survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells while exhibiting lower cytotoxicity towards normal cells .
Case Studies
A notable case study involved the evaluation of the compound's efficacy against glioblastoma stem cells. The results indicated that treatment with the compound led to significant reductions in neurosphere formation, suggesting its potential as a therapeutic agent against aggressive brain tumors .
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold serves as the foundational structure for this compound. The synthesis begins with the condensation of 5-amino-3-methylpyrazole (A ) and diethyl malonate (B ) under basic conditions. In the presence of sodium ethanolate, this reaction yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (C ) with an 89% yield. Subsequent chlorination of C using phosphorus oxychloride (POCl₃) at 110°C for 6 hours affords 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (D ) in 61% yield. The dichloro intermediate D is pivotal for introducing diverse substituents at positions 5 and 7.
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | A + B | NaOEt, reflux, 8 h | C (2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol) | 89% |
| 2 | C + POCl₃ | 110°C, 6 h | D (5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine) | 61% |
The regioselectivity of subsequent substitutions is governed by the inherent reactivity of the chlorine atoms, with position 7 exhibiting greater electrophilicity due to electron-withdrawing effects from the pyrimidine ring.
Introduction of the 4-Chlorophenyl Group
Functionalization at position 3 of the pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group is achieved via a Suzuki-Miyaura cross-coupling reaction. Intermediate D is treated with 4-chlorophenylboronic acid (E ) in the presence of a palladium catalyst (Pd(PPh₃)₄) and potassium carbonate in a tetrahydrofuran (THF)/water (3:1) mixture. This reaction proceeds at 80°C for 12 hours, yielding 5,7-dichloro-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (F ) with a 74% yield.
Key Reaction Parameters:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 equiv)
- Solvent: THF/H₂O (3:1)
- Temperature: 80°C
The introduction of the thioether moiety at position 7 involves a nucleophilic aromatic substitution (SNAr) reaction. Intermediate F reacts with thiourea (G ) in anhydrous dimethylformamide (DMF) at 100°C for 8 hours, replacing the chlorine atom with a thiol group to form 7-mercapto-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (H ). The thiol intermediate H is then alkylated with 2-bromo-1-(thiophen-2-yl)ethanone (I ) in the presence of potassium carbonate in acetone at 60°C for 6 hours, yielding the target compound J with a 68% yield.
| Intermediate | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| F | Thiourea (G ) | DMF, 100°C, 8 h | H (7-mercapto derivative) | 75% |
| H | I + K₂CO₃ | Acetone, 60°C, 6 h | J (Target compound) | 68% |
Spectroscopic Validation:
- IR (KBr): 1670 cm⁻¹ (C=O stretch of ethanone), 1220 cm⁻¹ (C-S stretch).
- ¹H NMR (DMSO-d₆): δ 2.49 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 4.28 (s, 2H, SCH₂), 7.16–8.00 (m, 7H, Ar-H).
Optimization of Reaction Conditions
The alkylation step between H and I was optimized by evaluating solvents (acetone, DMF, ethanol) and bases (K₂CO₃, NaH, Et₃N). Acetone with K₂CO₃ provided the highest yield (68%) due to superior solubility of I and minimal side reactions. Elevated temperatures (>70°C) led to decomposition, while temperatures <50°C resulted in incomplete conversion.
Analytical and Characterization Data
Physical Properties:
Chromatographic Purity:
Comparative Analysis of Synthetic Routes
Alternative pathways were explored, including direct coupling of pre-functionalized pyrazolopyrimidines with thiophene derivatives. However, these methods suffered from lower yields (<50%) and regiochemical ambiguity. The reported stepwise approach ensures precise control over substituent placement and functional group compatibility.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling pyrazolo[1,5-a]pyrimidine derivatives with thiol-containing intermediates. Key steps include:
- Thioether formation : Reacting 7-mercapto-pyrazolo[1,5-a]pyrimidine precursors with activated carbonyl intermediates (e.g., bromo- or chloroethanones) under basic conditions (e.g., KOH/ethanol) .
- Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred for solubility and reaction efficiency .
- Catalysis : Piperidine or triethylamine is often used to catalyze cyclization and coupling reactions .
- Optimization : Systematic variation of temperature (reflux vs. room temperature), stoichiometry, and catalyst loading can improve yields. Design of Experiments (DoE) approaches are recommended for multi-variable optimization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and molecular packing (mean C–C bond accuracy: ±0.004 Å) .
- NMR spectroscopy : - and -NMR identify substituent environments (e.g., thiophene protons at δ 7.3–7.6 ppm, pyrimidine carbons at δ 148–154 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., M peaks with isotopic patterns for Cl/S) .
- IR spectroscopy : Detects functional groups like C=O (1720–1710 cm) and C-S (650–550 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodological Answer :
- Comparative structural analysis : Overlay crystal structures of active/inactive analogs to identify critical pharmacophores (e.g., chlorophenyl vs. fluorophenyl substituents) .
- Dose-response studies : Test activity across a wider concentration range (e.g., 0.1–100 μM) to rule out false negatives/positives .
- Target validation : Use molecular docking or surface plasmon resonance (SPR) to verify binding affinity to purported targets (e.g., kinase enzymes) .
- Data normalization : Account for batch-to-batch variability in compound purity via HPLC quantification .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Substituent scanning : Synthesize analogs with systematic substitutions (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or methyl groups) and compare bioactivity .
- QSAR modeling : Use computational tools (e.g., CoMFA, Schrödinger’s QikProp) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
- Metabolic profiling : Assess stability in liver microsomes to identify metabolically labile groups (e.g., thioether linkages) .
Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics/proteomics : Use RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins in treated vs. untreated cell lines .
- Pathway enrichment analysis : Map hits to KEGG/GO databases to pinpoint affected pathways (e.g., apoptosis, oxidative stress) .
- Knockout/knockdown models : CRISPR/Cas9-mediated gene editing validates target involvement .
- Kinetic assays : Measure enzyme inhibition (e.g., IC, K) under varying ATP/substrate concentrations .
Methodological Considerations for Data Interpretation
Q. What frameworks guide the integration of contradictory data into a cohesive theoretical model?
- Methodological Answer :
- Bruyne’s quadripolar model : Balance theoretical (hypothesis-driven), epistemological (data reliability), morphological (structural consistency), and technical (experimental rigor) poles to reconcile discrepancies .
- Bayesian statistics : Assign probabilities to competing hypotheses (e.g., off-target effects vs. assay artifacts) .
- Multi-omics triangulation : Cross-validate findings across genomics, proteomics, and metabolomics datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
